
Disperse Blue 104
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disperse Blue 104 is a synthetic dye belonging to the class of disperse dyes, which are primarily used for dyeing synthetic fibers such as polyester and nylon. These dyes are characterized by their low water solubility and are typically applied in an aqueous dispersion. This compound is known for its vibrant blue color and is widely used in the textile industry to impart blue shades to fabrics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Disperse Blue 104 typically involves the coupling of diazonium salts with aromatic compounds. One common method includes the diazotization of an aromatic amine, followed by coupling with a suitable coupling component. The reaction conditions often require acidic or basic environments to facilitate the formation of the diazonium salt and its subsequent coupling.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with precise control over temperature, pH, and reaction time. The process begins with the diazotization of an aromatic amine, such as aniline, in the presence of sodium nitrite and hydrochloric acid. The resulting diazonium salt is then coupled with a coupling component, such as 2-naphthol, under controlled conditions to produce the dye. The final product is isolated, purified, and formulated into a dispersible powder for use in dyeing processes.
Chemical Reactions Analysis
Types of Reactions: Disperse Blue 104 can undergo various chemical reactions, including:
Oxidation: The dye can be oxidized under certain conditions, leading to changes in its color properties.
Reduction: Reduction reactions can break down the dye into simpler compounds.
Substitution: The aromatic rings in this compound can undergo substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Substitution reactions may involve reagents like halogens or nitrating agents under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce quinones, while reduction can yield amines or other simpler aromatic compounds.
Scientific Research Applications
Disperse Blue 104 has several scientific research applications, including:
Chemistry: Used as a model compound in studies of dye chemistry and reaction mechanisms.
Biology: Employed in staining techniques for visualizing biological samples.
Medicine: Investigated for potential use in medical diagnostics and therapeutic applications.
Industry: Widely used in the textile industry for dyeing synthetic fibers, as well as in the production of colored plastics and coatings.
Mechanism of Action
The mechanism of action of Disperse Blue 104 involves its interaction with the fibers it dyes. The dye molecules are absorbed onto the surface of the fibers and then diffuse into the fiber matrix. The dye-fiber interaction is primarily driven by van der Waals forces and hydrogen bonding. The molecular structure of this compound allows it to form stable interactions with the hydrophobic regions of synthetic fibers, resulting in a strong and durable coloration.
Comparison with Similar Compounds
Disperse Blue 106: Known for its high color strength and good fastness properties.
Disperse Blue 124: Notable for its excellent lightfastness and resistance to washing.
Uniqueness of Disperse Blue 104: this compound is unique in its specific shade of blue and its compatibility with various dyeing processes. Its molecular structure allows for efficient dye uptake and strong interactions with synthetic fibers, making it a preferred choice for certain textile applications.
Properties
CAS No. |
12222-99-0 |
|---|---|
Molecular Formula |
C8F16O |
Molecular Weight |
0 |
Synonyms |
Disperse Blue 104 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


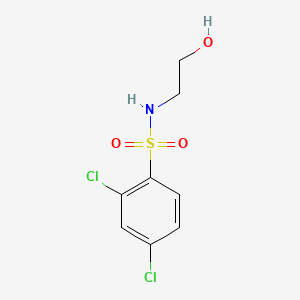
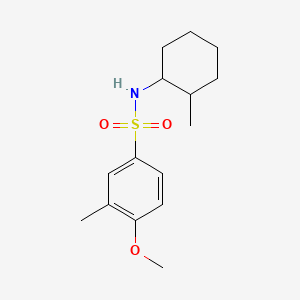
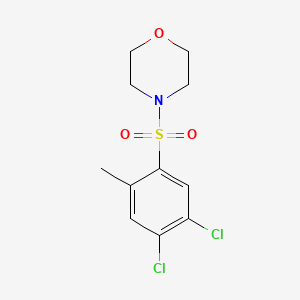
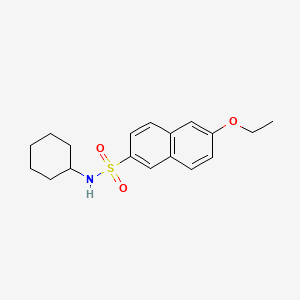
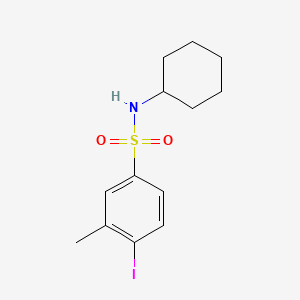
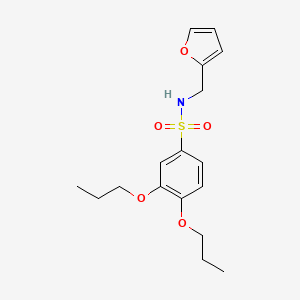
![cyclohexyl[(6-methoxy(2-naphthyl))sulfonyl]methylamine](/img/structure/B1172182.png)
